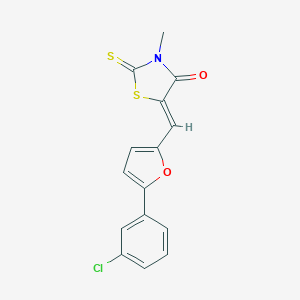![molecular formula C16H15ClN2O2 B240398 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various medical conditions. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide works by activating PPARδ, which is a transcription factor that regulates various metabolic processes, including lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. In addition, activation of PPARδ has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been shown to have a protective effect on the heart and reduce the risk of atherosclerosis. Furthermore, it has been shown to have anticancer properties, particularly in prostate and breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide in lab experiments is its ability to activate PPARδ, which can lead to improved metabolic function and reduced inflammation. However, one limitation is that it has been shown to have potential toxic effects on the liver and kidneys in animal models, which may limit its use in humans.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide. One direction is to further investigate its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Another direction is to study its potential toxic effects on the liver and kidneys in humans. Furthermore, it may be of interest to explore the use of 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide involves the reaction of 3-chloro-4-fluorobenzylamine with 2-(methylamino)-2-oxoacetic acid methyl ester in the presence of triethylamine, followed by the reaction with 4-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzoic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has been extensively studied for its potential use in treating various medical conditions, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been shown to have a protective effect on the heart and reduce the risk of atherosclerosis. Furthermore, it has been shown to have anticancer properties, particularly in prostate and breast cancer.
Eigenschaften
Produktname |
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide |
|---|---|
Molekularformel |
C16H15ClN2O2 |
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
3-chloro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-15(20)9-11-5-7-14(8-6-11)19-16(21)12-3-2-4-13(17)10-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
XHENAPRREGQTMD-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)

![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)




![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240353.png)
![N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240356.png)
![N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240359.png)
![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)